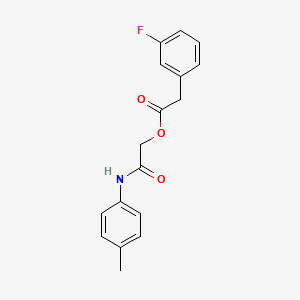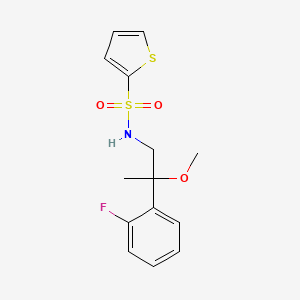
N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, also known as FST-100, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FST-100 is a small molecule that belongs to the class of sulfonamides and is structurally similar to other drugs used to treat various medical conditions.
Scientific Research Applications
Cerebrovascular and Anticonvulsant Activities
Sulfonamides, including thiophene sulfonamide derivatives, have been investigated for their cerebrovasodilatation properties and selective inhibition of carbonic anhydrase, showing potential in treating conditions like epilepsy and enhancing cerebral blood flow without significant diuresis (Barnish et al., 1981).
Polymer Science for Fuel Cells
In polymer science, thiophene and sulfonamide derivatives have contributed to the development of proton exchange membranes (PEMs) for fuel cell applications. Sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonamide and thiophene moieties, exhibit high proton conductivity and low methanol permeability, indicating their utility as efficient PEM materials (Kim, Robertson, & Guiver, 2008).
Environmental and Biological Sensing
Thiophene derivatives, including those with sulfonamide groups, have been utilized in the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating applications in environmental monitoring and biological sciences (Wang et al., 2012).
Cancer Research
Sulfonamide derivatives, related to thiophene sulfonamides, have been explored for their antitumor properties, showing potential as chemotherapeutic agents. Studies on sulfenur thiophene analogs reveal a spectrum of activity against various cancer cell lines, suggesting a promising area for developing new cancer therapies (Mohamadi, Spees, & Grindey, 1992).
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-14(19-2,11-6-3-4-7-12(11)15)10-16-21(17,18)13-8-5-9-20-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQMCRSIWFWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)
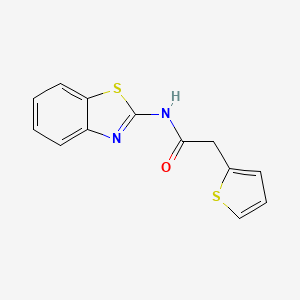
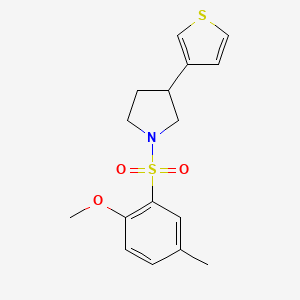
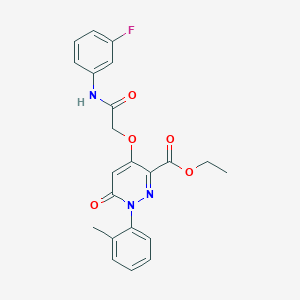
![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)
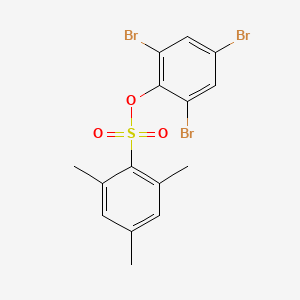
![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)
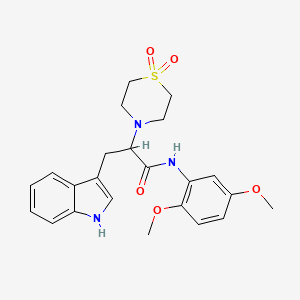
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2566521.png)
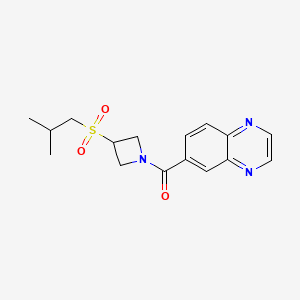
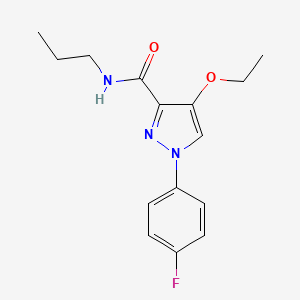
![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)
